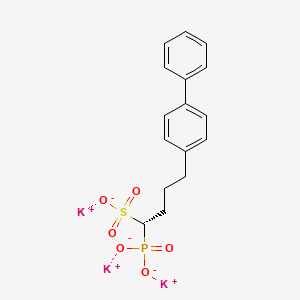![molecular formula C17H21N5O B10757792 (2s)-2-{[3-(3-Aminophenyl)imidazo[1,2-B]pyridazin-6-Yl]amino}-3-Methylbutan-1-Ol](/img/structure/B10757792.png)
(2s)-2-{[3-(3-Aminophenyl)imidazo[1,2-B]pyridazin-6-Yl]amino}-3-Methylbutan-1-Ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2S)-2-{[3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the aminophenyl group and the chiral butanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistency and safety .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. .
Scientific Research Applications
(2S)-2-{[3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (2S)-2-{[3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as serine/threonine-protein kinase haspin. This interaction can modulate the activity of the target protein, leading to downstream effects on cellular processes. The compound may also interact with other pathways and proteins, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar compounds to (2S)-2-{[3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol include other phenylimidazoles and related heterocyclic compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the imidazo[1,2-b]pyridazine core with the aminophenyl and chiral butanol moieties, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N5O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-2-[[3-(3-aminophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]-3-methylbutan-1-ol |
InChI |
InChI=1S/C17H21N5O/c1-11(2)14(10-23)20-16-6-7-17-19-9-15(22(17)21-16)12-4-3-5-13(18)8-12/h3-9,11,14,23H,10,18H2,1-2H3,(H,20,21)/t14-/m1/s1 |
InChI Key |
PUMVONFFLKPPIM-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC1=NN2C(=NC=C2C3=CC(=CC=C3)N)C=C1 |
Canonical SMILES |
CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC(=CC=C3)N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-2-benzyl-3-(hydroxyamino)-3-oxopropanoyl]-L-alanyl-N-(4-nitrophenyl)glycinamide](/img/structure/B10757711.png)
![2-{4-[(4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)amino]piperidin-1-yl}-N-methylacetamide](/img/structure/B10757716.png)
![(3z)-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-4-Phenyl-1h-Indole-2,3-Dione 3-Oxime](/img/structure/B10757721.png)

![N-{(3r,4s)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-(3-Chlorobenzyl)ethane-1,2-Diamine](/img/structure/B10757733.png)


![N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10757746.png)
![5-(3-{3-[3-Hydroxy-2-(methoxycarbonyl)phenoxy]propenyl}phenyl)-4-(hydroxymethyl)isoxazole-3-carboxylic acid](/img/structure/B10757753.png)

![(3e)-5-Fluoro-1-[(6-Fluoro-4h-1,3-Benzodioxin-8-Yl)methyl]-1h-Indole-2,3-Dione 3-Oxime](/img/structure/B10757768.png)
![(2r)-3-{[(Benzylamino)carbonyl]amino}-2-Hydroxypropanoic Acid](/img/structure/B10757771.png)
![(5s)-5-(2-Amino-2-Oxoethyl)-4-Oxo-N-[(3-Oxo-3,4-Dihydro-2h-1,4-Benzoxazin-6-Yl)methyl]-3,4,5,6,7,8-Hexahydro[1]benzothieno[2,3-D]pyrimidine-2-Carboxamide](/img/structure/B10757775.png)
![1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazoline]-4'-amine](/img/structure/B10757782.png)
